molecular formula C11H15NO4S B1270634 4-[(Tert-butylamino)sulfonyl]benzoic acid CAS No. 99987-05-0

4-[(Tert-butylamino)sulfonyl]benzoic acid

Cat. No.: B1270634
CAS No.: 99987-05-0
M. Wt: 257.31 g/mol
InChI Key: KLTFWNOBVBGGCG-UHFFFAOYSA-N
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Description

4-[(Tert-butylamino)sulfonyl]benzoic acid is an organic compound with the molecular formula C11H15NO4S It is characterized by the presence of a benzoic acid moiety substituted with a tert-butylamino group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid typically involves the sulfonylation of 4-aminobenzoic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and tert-butylamine, with the reaction often facilitated by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-[(Tert-butylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-[(Tert-butylamino)sulfonyl]benzoic acid finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Tert-butylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tert-butylamino group may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-[(Methylamino)sulfonyl]benzoic acid
  • 4-[(Ethylamino)sulfonyl]benzoic acid
  • 4-[(Isopropylamino)sulfonyl]benzoic acid

Comparison: 4-[(Tert-butylamino)sulfonyl]benzoic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it distinct from similar compounds with smaller alkyl groups, potentially leading to different reactivity and binding characteristics.

Properties

IUPAC Name

4-(tert-butylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)12-17(15,16)9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFWNOBVBGGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360681
Record name 4-[(tert-butylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99987-05-0
Record name 4-[(tert-butylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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